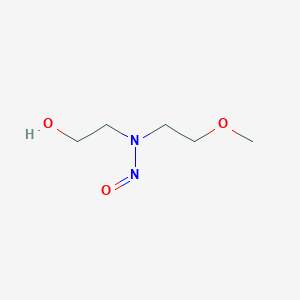
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide: is a chemical compound that belongs to the class of nitrous amides. These compounds are characterized by the presence of a nitrous group (-NO) attached to an amide functional group. This particular compound features hydroxyethyl and methoxyethyl substituents, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide typically involves the reaction of appropriate amines with nitrous acid. The general synthetic route may include:
Starting Materials: 2-Hydroxyethylamine and 2-Methoxyethylamine.
Reaction with Nitrous Acid: The amines are reacted with nitrous acid under controlled conditions to form the nitrous amide.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl and methoxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide may have applications in various fields of scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide would depend on its specific interactions with molecular targets. Generally, nitrous amides can act as:
Nitrosating Agents: They can transfer nitrous groups to other molecules, affecting their reactivity.
Enzyme Inhibitors: They may inhibit certain enzymes by modifying active sites or interacting with cofactors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl nitrous amide
- N-(2-Methoxyethyl)-N-methyl nitrous amide
- N-(2-Hydroxyethyl)-N-ethyl nitrous amide
Uniqueness
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which may confer distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
63295-30-7 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-methoxyethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-10-5-3-7(6-9)2-4-8/h8H,2-5H2,1H3 |
InChI Key |
BMJOZRWTXZSXSN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















